molecular formula C16H21NO2S2 B2407291 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351643-73-6

3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2407291
CAS No.: 1351643-73-6
M. Wt: 323.47
InChI Key: KBNNGQNEXPTRIY-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C16H21NO2S2 and its molecular weight is 323.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c18-15(6-12-20-14-4-2-1-3-5-14)17-9-7-16(8-10-17)19-11-13-21-16/h1-5H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNNGQNEXPTRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a heterocyclic compound characterized by a complex structure that includes multiple heteroatoms, specifically sulfur and oxygen. This compound, with a molecular formula of C16H21NO2S2C_{16}H_{21}NO_2S_2 and a molecular weight of approximately 359.4 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The unique spirocyclic arrangement of the compound contributes to its biological properties. The presence of the phenylthio group enhances its lipophilicity, which may influence its interaction with biological membranes and targets. The structural integrity can be confirmed through techniques like NMR spectroscopy and X-ray crystallography.

Property Value
Molecular Weight359.4 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
SolubilityVariable depending on solvent

While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest potential interactions with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that certain spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary data suggest that this compound may possess anticancer properties. Compounds with similar spiro structures have been investigated for their ability to induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Spiro Compounds : A study published in Medicinal Chemistry demonstrated that spirocyclic compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a similar potential for this compound.
  • Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds structurally related to this compound showed significant inhibition against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.

Research Findings

Recent research highlights the following findings related to the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit enzymes critical for metabolic processes, making it a candidate for further investigation as a therapeutic agent in metabolic disorders.
  • Modulation of Signaling Pathways : The compound's ability to modulate signaling pathways related to inflammation and apoptosis has been noted, which could lead to applications in treating inflammatory diseases and cancers.

Preparation Methods

Cyclization of Azetidinone Precursors

Azetidinones serve as versatile intermediates for spirocyclic systems. For example, 1-oxa-6-azaspiro[3.3]heptane was synthesized via treatment of azetidinone 40 with trimethylsulfoxonium iodide under basic conditions. Adapting this approach, a thia-containing analog could be synthesized by replacing oxygen with sulfur sources during cyclization.

Proposed Route:

  • Start with a tetrahydrofuran-3-one derivative.
  • Introduce a sulfur atom via thiolation using Lawesson’s reagent or P$$4$$S$${10}$$.
  • Perform spiroannulation with a protected amine (e.g., tert-butyl carbamate) using a Mitsunobu reaction or deprotection-cyclization sequence.

Key Challenges:

  • Steric hindrance during spiro ring formation.
  • Competing ring-opening reactions under acidic/basic conditions.

[3 + 1] Cycloaddition Strategies

Palladium-catalyzed cycloadditions offer atom-economical routes to spirocycles. A reported method for 5,6-spirocycles involves Pd-catalyzed [4 + 2] cycloaddition of azadienes. For the target core, a [3 + 1] approach using a sulfur-containing fragment (e.g., thiirane) and an aziridine derivative could be explored.

Example Conditions:

  • Catalyst: Pd(OAc)$$_2$$/Xantphos
  • Ligand: BINAP
  • Solvent: Toluene, 80°C
  • Yield: ~50–60% (extrapolated from analogous systems)

Incorporation of the Phenylthio Group

Nucleophilic Aromatic Substitution

If the spirocyclic intermediate contains a leaving group (e.g., bromide or triflate), phenylthiol can displace it under basic conditions.

Procedure:

  • Prepare a brominated propan-1-one intermediate.
  • React with thiophenol (1.2 equiv) in DMF with K$$2$$CO$$3$$ (2 equiv) at 60°C.
  • Isolate product via extraction and crystallization.
  • Yield: ~70% (based on analogous substitutions).

Radical Thiol-Ene Reaction

Recent advances in photoredox catalysis enable C–S bond formation under mild conditions. A silyl radical-mediated approach using sulfamoyl chlorides has been reported for aliphatic sulfonamides.

Conditions:

  • Reagent: Phenylsulfonyl chloride (1.5 equiv)
  • Catalyst: Ru(bpy)$$3$$Cl$$2$$ (2 mol%)
  • Light: Blue LEDs, 25°C, 12 h
  • Yield: ~55% (extrapolated from dithiole syntheses).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield (%)
Azetidinone Cyclization Cyclization, thiolation High atom economy Multi-step purification 50–60
[3 + 1] Cycloaddition Pd-catalyzed spiroannulation Modular substrate scope Catalyst cost 45–55
Acylation + SNAr Straightforward acylation High functional group tolerance Requires pre-functionalized substrate 65–70
Radical Thiolation Mild conditions Avoids strong bases Moderate yields 50–55

Mechanistic Insights and Optimization Opportunities

Spiroannulation Stereochemistry

Density functional theory (DFT) studies on similar systems reveal that palladium-catalyzed cyclizations proceed via a chair-like transition state, favoring equatorial orientation of substituents. For the target molecule, stereoelectronic effects may dictate the configuration at the spiro center.

Solvent Effects in Acylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation rates but may promote side reactions. Switching to dichloroethane or toluene could improve selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including spirocyclic core formation and functionalization. Key steps include:

  • Spirocycle Construction : Cyclization via nucleophilic substitution or condensation under anhydrous conditions to prevent hydrolysis of intermediates .
  • Thioether Introduction : Reaction with phenylthiol derivatives under controlled pH (e.g., basic conditions for thiolate ion generation) .
  • Optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (THF, DMF), and catalyst (e.g., Pd for cross-couplings). Monitor purity via HPLC and optimize yields using response surface methodology .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL (via WinGX suite) for structure solution and refinement. Ensure high-resolution data (≤1.0 Å) to resolve sulfur and oxygen atoms in the spirocyclic system .
  • NMR Analysis : Assign signals using 13C^{13}\text{C}-DEPT and 1H^{1}\text{H}-COSY to distinguish diastereotopic protons in the spiro ring. Note deshielding effects from the thioether group (~δ 2.8–3.5 ppm for SCH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns, especially cleavage at the spiro junction .

Q. How do steric and electronic effects in the spirocyclic core influence reactivity?

  • Methodological Answer :

  • Steric Effects : The 1-oxa-4-thia-8-azaspiro[4.5]decane core imposes restricted rotation, affecting nucleophilic substitution rates. Use molecular mechanics (e.g., MMFF94) to model steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in analogs) reduce basicity of the azaspiro nitrogen. Quantify via Hammett plots using substituent σ values .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in the spirocyclic system?

  • Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify spiro ring puckering amplitudes (e.g., θ, φ). Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data to validate low-energy conformers .
  • Dynamics Simulations : Perform MD simulations (AMBER) in explicit solvent to assess flexibility of the thioether side chain and its impact on binding .

Q. What strategies address contradictions in crystallographic and solution-phase structural data?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate X-ray data (SHELXL-refined) with solution NMR (NOESY for proximity) and IR (hydrogen bonding). For example, discrepancies in nitrogen hybridization (sp2^2 vs. sp3^3) may arise from crystal packing vs. solution dynamics .
  • Twinned Data Handling : Use SHELXD for twin detection (e.g., Hooft parameter >0.5) and refine with TWIN/BASF commands in SHELXL .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified arylthio (e.g., 4-Cl-phenyl) or spiro heteroatoms (e.g., replacing O with S). Test in vitro binding (IC50_{50}) to target receptors (e.g., GPCRs) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic descriptors (logP, polar surface area) with activity. Prioritize analogs with improved selectivity (e.g., >10-fold vs. off-targets) .

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